Andrew's liver salt

Description

Properties

CAS No. |

50813-39-3 |

|---|---|

Molecular Formula |

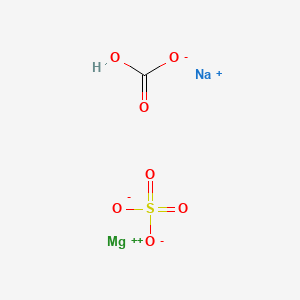

CHMgNaO7S |

Molecular Weight |

204.38 g/mol |

IUPAC Name |

magnesium;sodium;hydrogen carbonate;sulfate |

InChI |

InChI=1S/CH2O3.Mg.Na.H2O4S/c2-1(3)4;;;1-5(2,3)4/h(H2,2,3,4);;;(H2,1,2,3,4)/q;+2;+1;/p-3 |

InChI Key |

ZDXSOOBRDLVPON-UHFFFAOYSA-K |

SMILES |

C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |

Canonical SMILES |

C(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2] |

Synonyms |

Andrew's Liver Salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Andrew's Liver Salt with other commonly used osmotic laxatives and antacids based on active ingredients, mechanisms, clinical applications, and safety profiles:

Key Findings:

Mechanistic Overlap : this compound shares osmotic laxative properties with magnesium hydroxide and Epsom salt due to magnesium ions. However, its inclusion of sodium bicarbonate adds antacid functionality, distinguishing it from pure Mg²⁺-based compounds .

Safety Considerations : Sodium bicarbonate in this compound poses risks of electrolyte imbalance (e.g., hypokalemia) and alkalosis, which are less common in PEG-based laxatives .

Efficacy in Constipation : Magnesium sulfate (Epsom salt) acts faster (2–4 hours) than this compound (4–6 hours), but both are less suitable for chronic use compared to PEG, which has a lower risk of tolerance .

Clinical Guidelines : The American College of Gastroenterology (ACG) recommends PEG as first-line for chronic constipation due to safety, whereas magnesium-based agents like this compound are reserved for short-term relief .

Preparation Methods

Drying of Raw Materials

All components except sodium hydrogen carbonate undergo rigorous drying at 110–120°C in a hot air oven to achieve moisture levels below 0.5% . This step is critical because:

Granulation and Blending

The dried ingredients are blended in the following sequence to ensure homogeneity7:

-

Magnesium sulfate is ground to a fine powder (particle size <150 µm) to enhance mixability.

-

Citric acid is sieved and combined with magnesium sulfate using a tumble blender for 15–20 minutes.

-

Sodium hydrogen carbonate is added gradually to prevent localized reactions with citric acid.

-

Sucrose is incorporated last to coat the mixture, reducing hygroscopicity.

Quality Control Parameters

Table 2: Critical Quality Attributes (CQAs) for this compound

| Parameter | Test Method | Acceptance Criteria |

|---|---|---|

| Potency of MgSO₄ | Titration (EDTA complexation) | 16.5–18.3% w/w |

| Effervescence time | Dissolution in 200 mL H₂O | Complete disintegration <3 min |

| pH of solution | Potentiometric measurement | 6.5–7.5 |

| Moisture content | Karl Fischer titration | ≤1.0% |

The sodium content (319 mg per 5 mL dose) necessitates labeling for patients on sodium-restricted diets. Additionally, microbial limits adhere to Ph. Eur. standards for oral powders, with <10³ CFU/g for total aerobic count.

Stability and Shelf-Life Considerations

Accelerated stability studies indicate the product retains >90% potency for 24 months when stored below 25°C. Key degradation pathways include:

-

Maillard reaction : Between sucrose and primary amines under high humidity, leading to browning.

-

Premature effervescence : Caused by residual moisture, which lowers the activation energy for acid-base reactions7.

Variations and Modern Adaptations

Sugar-Free Formulations

To accommodate diabetic patients, sucrose may be replaced with non-hygroscopic sweeteners like sucralose or aspartame. However, this alters the powder’s flow properties, necessitating the addition of colloidal silica (0.5–1.0%) as a glidant7.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for determining the chemical composition and stability of Andrews liver salt in experimental settings?

- Methodological Answer : Employ spectroscopic techniques (e.g., FTIR, NMR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for quantitative analysis of active ingredients like sodium bicarbonate and citric acid. Accelerated stability studies under varying pH, temperature, and humidity conditions can assess degradation kinetics. Include triplicate measurements and statistical validation (e.g., RSD ≤ 2%) to ensure reproducibility .

Q. How can researchers design experiments to evaluate the biochemical interactions of Andrews liver salt with hepatic enzymes?

- Methodological Answer : Use in vitro hepatocyte models or microsomal assays to monitor enzyme activity (e.g., CYP450 isoforms) via spectrophotometric or fluorometric assays. Control for variables like incubation time, substrate concentration, and pH. Validate findings with in vivo rodent models, ensuring compliance with ethical guidelines for liver tissue sampling .

Advanced Research Questions

Q. What experimental frameworks resolve contradictions in reported hepatoprotective versus potential toxic effects of Andrews liver salt?

- Methodological Answer : Conduct systematic reviews with meta-analysis to harmonize disparate findings. Design dose-response studies using isobaric tagging (e.g., TMT) to quantify proteomic changes in liver tissue. Apply Hill’s criteria for causality to distinguish direct toxicity from confounding factors (e.g., pre-existing liver conditions) .

Q. How should researchers optimize pharmacokinetic studies to model the absorption and excretion dynamics of Andrews liver salt?

- Methodological Answer : Implement a crossover design with controlled sodium intake to isolate salt-specific effects. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to analyze plasma concentration-time curves. Validate with urinary excretion data and adjust for renal function variability using Cockcroft-Gault equations .

Q. What statistical approaches are most robust for analyzing contradictory clinical outcomes in Andrews liver salt trials?

- Methodological Answer : Apply Bayesian hierarchical models to account for inter-study heterogeneity. Use sensitivity analysis to evaluate the impact of outliers or missing data. For time-to-event outcomes (e.g., liver injury onset), employ Cox proportional hazards regression with stratification by baseline risk factors .

Q. How can advanced spectroscopic techniques validate the purity of Andrews liver salt formulations in regulatory compliance studies?

- Methodological Answer : Combine X-ray diffraction (XRD) for crystallinity assessment and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis. Cross-reference results with pharmacopeial standards (e.g., USP-NF). Validate method robustness via inter-laboratory comparisons and z-score analysis .

Methodological Resources

- Data Collection : Use electronic lab notebooks (ELNs) for real-time data logging and audit trails, ensuring compliance with FAIR principles .

- Contradiction Analysis : Apply contradiction matrices (e.g., TRIZ principles) to prioritize conflicting variables in multi-omics datasets .

- Reporting Standards : Adhere to CHEERS guidelines for clinical studies and STROBE for observational research, with detailed supplementary materials for raw data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.